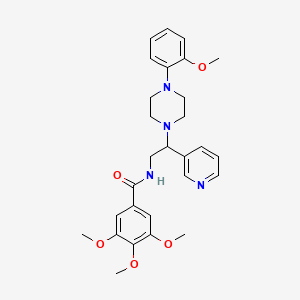

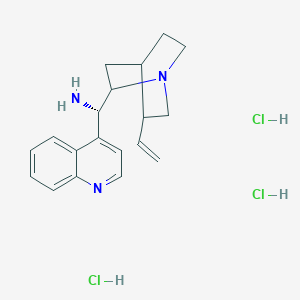

![molecular formula C17H19NO3 B2626373 1'-(Pent-4-enoyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1705898-58-3](/img/structure/B2626373.png)

1'-(Pent-4-enoyl)spiro[chroman-2,3'-pyrrolidin]-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1’-(Pent-4-enoyl)spiro[chroman-2,3’-pyrrolidin]-4-one” is a spiro compound, which is a class of organic compounds that have two rings sharing a single atom . The shared atom is typically a quaternary carbon atom (a carbon atom bound to four other atoms). Spiro compounds are typically named by the size of the two rings .

Molecular Structure Analysis

The molecular structure of “1’-(Pent-4-enoyl)spiro[chroman-2,3’-pyrrolidin]-4-one” likely includes a five-membered pyrrolidine ring and a chroman ring, based on its name. The pyrrolidine ring is a common feature in many biologically active compounds .Chemical Reactions Analysis

The chemical reactions involving “1’-(Pent-4-enoyl)spiro[chroman-2,3’-pyrrolidin]-4-one” would likely depend on the specific functional groups present in the molecule. For instance, the enoyl group might undergo reactions typical of alkenes, such as addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “1’-(Pent-4-enoyl)spiro[chroman-2,3’-pyrrolidin]-4-one” would depend on its specific structure. For instance, its solubility would likely depend on the polarity of its functional groups .科学的研究の応用

Pharmaceutical Drug Development

1’-(Pent-4-enoyl)spiro[chroman-2,3’-pyrrolidin]-4-one: is a promising compound in the development of new pharmaceutical drugs. Its unique spiro structure allows for the creation of molecules with high specificity and potency. This compound can be used as a scaffold for designing drugs targeting various diseases, including cancer, due to its potential to interact with specific biological targets .

Anticancer Research

In anticancer research, 1’-(Pent-4-enoyl)spiro[chroman-2,3’-pyrrolidin]-4-one has shown potential as a lead compound for developing new anticancer agents. Its ability to inhibit the growth of cancer cells by interfering with specific cellular pathways makes it a valuable candidate for further investigation. Studies have demonstrated its efficacy against various cancer cell lines, highlighting its potential as a therapeutic agent .

Enantioselective Synthesis

The compound is also significant in the field of enantioselective synthesis. Researchers have utilized it in the synthesis of chiral spiro compounds, which are important in the production of enantiomerically pure pharmaceuticals. The enantioselective properties of 1’-(Pent-4-enoyl)spiro[chroman-2,3’-pyrrolidin]-4-one make it a valuable tool for creating compounds with high enantiomeric excess .

Material Science

In material science, 1’-(Pent-4-enoyl)spiro[chroman-2,3’-pyrrolidin]-4-one is used in the development of new materials with unique properties. Its ability to form stable spirocyclic structures makes it useful in creating polymers and other materials with enhanced mechanical and thermal properties. This application is particularly relevant in the development of advanced materials for various industrial applications.

These applications highlight the versatility and potential of 1’-(Pent-4-enoyl)spiro[chroman-2,3’-pyrrolidin]-4-one in scientific research. Each field benefits from the unique properties of this compound, making it a valuable subject of study.

If you have any specific questions or need further details on any of these applications, feel free to ask!

Enantioselective synthesis of spiro-N,O-ketals One-pot, four-component synthesis and SAR STUDIES of spiro[pyrimido[5,4-b]quinoline-10,5′-pyrrolo[2,3-d]pyrimidine] derivatives Spiro Compounds: Synthesis and Applications : Enantioselective synthesis of spiro-N,O-ketals : One-pot, four-component synthesis and SAR STUDIES of spiro[pyrimido[5,4-b]quinoline-10,5′-pyrrolo[2,3-d]pyrimidine] derivatives : Spiro Compounds: Synthesis and Applications

将来の方向性

特性

IUPAC Name |

1'-pent-4-enoylspiro[3H-chromene-2,3'-pyrrolidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-2-3-8-16(20)18-10-9-17(12-18)11-14(19)13-6-4-5-7-15(13)21-17/h2,4-7H,1,3,8-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUISOVTHIWIFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)N1CCC2(C1)CC(=O)C3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-(Pent-4-enoyl)spiro[chroman-2,3'-pyrrolidin]-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

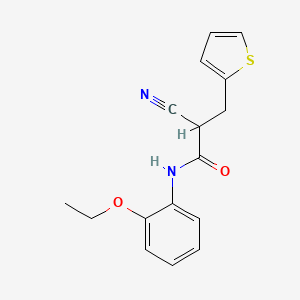

![7-Fluoro-3-[[1-(3-fluoro-4-methoxyphenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2626291.png)

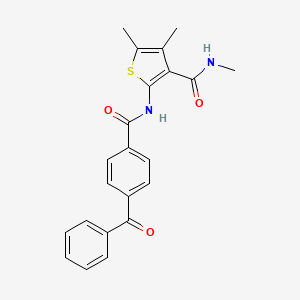

![N-(3-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2626293.png)

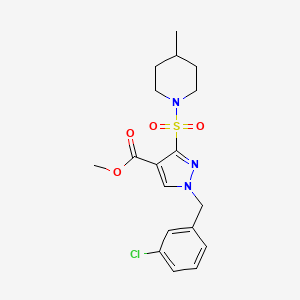

![3,4-difluoro-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2626295.png)

![3-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}pyridine](/img/structure/B2626299.png)

![N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2626303.png)

![5-((4-Benzhydrylpiperazin-1-yl)(3-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2626305.png)

![4-Phenyl-2-thiophen-2-yl-1,9b-dihydro-5-oxa-3,3a-diaza-cyclopenta[a]naphthalene](/img/structure/B2626307.png)

![2-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]propanoic acid](/img/structure/B2626310.png)